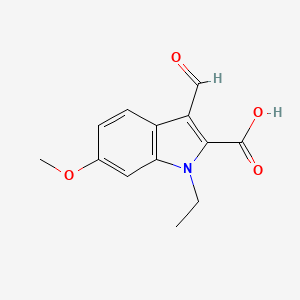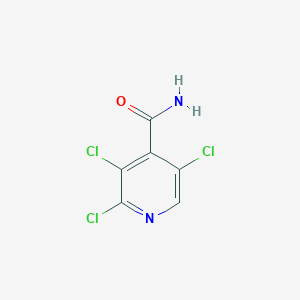
(3-(Aminomethyl)phenyl)dimethylphosphine oxide
Vue d'ensemble
Description
(3-(Aminomethyl)phenyl)dimethylphosphine oxide is a type of aminophosphine oxide (AmPO), which are molecules that contain at least one amino group present as amino substituents on α - and β -carbons including direct P–N bond . They have additional ‘N’ sites, including highly basic ‘P=O’ groups . These features make them exhibit smooth and unexpected behavior . They are exciting ligand systems for the coordination chemistry of actinides, and their involvement in catalytic organic reactions .
Synthesis Analysis
The synthesis of tertiary phosphines, like(3-(Aminomethyl)phenyl)dimethylphosphine oxide, often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used and universal . Chemical Reactions Analysis
Aminophosphine oxides are involved in various catalytic organic reactions including enantioselective opening of meso-epoxides, addition of silyl enol ethers, allylation with allyltributylstannane, etc . The diverse properties of the AmPOs and their metal complexes demonstrate both the scope and complexity of these systems .Applications De Recherche Scientifique
Coordination Chemistry with Actinides
This compound has shown promise in the coordination chemistry of actinides. The presence of both amino and phosphine oxide functionalities allows for complexation with actinide ions, which is crucial for nuclear waste management and recycling of nuclear fuel .
Catalytic Organic Reactions
The compound’s structure facilitates its use in catalytic organic reactions. It has been involved in enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane, showcasing its versatility as a catalyst .
Precursor for P–N Backbone Polymeric Materials
Due to its P–N bond, (3-(Aminomethyl)phenyl)dimethylphosphine oxide serves as a potential precursor for the synthesis of P–N backbone polymeric materials. These materials have a range of applications, including high-performance plastics and electronics .
Active Ligand Systems
The compound acts as an active ligand system, forming complexes with various metals. These complexes can be used in a multitude of reactions and processes, including those that are important in pharmaceutical and material sciences .
Extraction Processes
Adjusting the electronic and steric properties of the substituents on the central phosphorus atom can lead to the development of new extraction processes. This is particularly relevant in the separation of rare earth elements and other metals .
Development of Catalytic Materials
By fine-tuning the substituents on the central phosphorus atom, there is potential for the development of new catalytic materials. These materials could be used in a variety of chemical reactions, enhancing efficiency and selectivity .
Bioactivity Studies
The compound’s unique structure allows for its involvement in bioactivity studies. It can be used to understand biological processes and the interaction of phosphorus-containing compounds with biological systems .
Reagents in Organophosphorus Chemistry
(3-(Aminomethyl)phenyl)dimethylphosphine oxide can be used as a reagent in organophosphorus chemistry due to its reactive P=O group and the basicity of the amino group. This makes it suitable for a wide range of synthetic applications .
Orientations Futures
Although many AmPOs have already been discovered and developed over the past century, many opportunities nevertheless exist for further developments towards new extraction processes and new catalytic materials by fine tuning the electronic and steric properties of substituents on the central phosphorus atom .
Propriétés
IUPAC Name |
(3-dimethylphosphorylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NOP/c1-12(2,11)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYJSBQIJBKPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2287301-67-9 | |
| Record name | [3-(dimethylphosphoryl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B1532546.png)
![3-[1-(Methylsulfanyl)ethyl]aniline](/img/structure/B1532549.png)







